Boc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

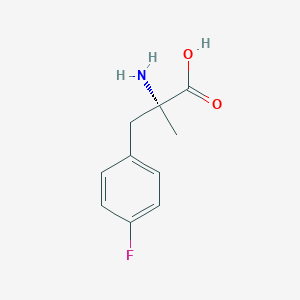

“Boc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid” is a chemical compound with the empirical formula C14H18ClNO4 . It is also known as “(S)-3-(Boc-amino)-3-(4-chlorophenyl)propionic acid” or "Boc-4-chloro-D-β-phenylalanine" . This compound is used in peptide synthesis .

Molecular Structure Analysis

The molecular weight of “Boc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid” is 299.75 . The InChI code for this compound is PZRMZYBRURTRTJ-UHFFFAOYSA-N . The SMILES string representation of this compound is CC@@HOC©©C)c1ccc(Cl)cc1)C(O)=O .

Physical And Chemical Properties Analysis

“Boc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid” is a non-combustible solid . The flash point of this compound is not applicable . It is recommended to store this compound in a well-ventilated place and keep the container tightly closed .

科学的研究の応用

Organic Synthesis

Boc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid: is a valuable building block in organic synthesis. Its protected amino group allows for selective reactions at other sites of the molecule without interference from the amino functionality. This compound can be used to introduce the 4-chlorophenyl group into more complex molecules, which is particularly useful in the synthesis of pharmaceuticals and agrochemicals .

Peptide Synthesis

This compound is also utilized in peptide synthesis. The Boc group (tert-butoxycarbonyl) is a common protecting group for amines in the synthesis of peptides. After the peptide chain is assembled, the Boc group can be removed under acidic conditions, allowing for the amino group to participate in further peptide coupling reactions or to remain as a free amine in the final peptide product .

Medicinal Chemistry

In medicinal chemistry, Boc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid can be used to create a variety of drug candidates. The presence of the chlorophenyl group makes it a precursor for compounds with potential antibacterial, antifungal, or anticancer activities. Its use in the development of new therapeutic agents is an area of ongoing research .

Material Science

The compound’s ability to act as a monomer for polymerization makes it relevant in material science. Polymers derived from amino acids can have unique properties such as biodegradability, biocompatibility, and specific interactions with biological systems. These polymers have applications in drug delivery systems and tissue engineering .

Neutron Capture Therapy

As a boron-containing compound, it has potential applications in neutron capture therapy, a type of cancer treatment. Boronated compounds are designed to accumulate in cancerous tissues and, upon exposure to neutrons, release lethal radiation that selectively destroys cancer cells .

Catalysis

The compound can be involved in catalytic processes, particularly in transformations that require a chiral center. The (S)-configuration of the amino acid can induce chirality in the resulting products, which is crucial for the activity of many pharmaceuticals and fine chemicals .

Safety and Hazards

“Boc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

作用機序

Target of Action

Boc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid, also known as (S)-3-((TERT-BUTOXYCARBONYL)AMINO)-3-(4-CHLOROPHENYL)PROPANOIC ACID, is primarily used as a research chemical for organic synthesis

Mode of Action

It’s worth noting that compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of two organic groups, one being an electrophile and the other a nucleophile, in the presence of a palladium catalyst .

Biochemical Pathways

It’s known that the compound is used in organic synthesis , suggesting that it may be involved in the creation of new compounds or modification of existing ones.

Result of Action

As a research chemical used in organic synthesis , its primary effect would likely be the creation or modification of other compounds.

特性

IUPAC Name |

(3S)-3-(4-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPXVKCUGZBGIBW-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC=C(C=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426613 |

Source

|

| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(4-chlorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

479064-90-9 |

Source

|

| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(4-chlorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(Benzyloxy)phenyl]aniline](/img/structure/B112585.png)

![4-[4-(Benzyloxy)phenyl]aniline](/img/structure/B112589.png)

![2-Amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile](/img/structure/B112592.png)

![3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid](/img/structure/B112607.png)